Indole-3-Carboxylic Acid

Description

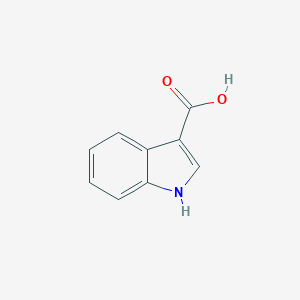

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAKOBLIOCQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227886 | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-50-6 | |

| Record name | Indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Indole-3-Carboxylic Acid from Indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylic acid (I3C) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as foundational blocks for numerous pharmaceuticals and functional materials. The strategic synthesis of I3C from the readily available indole starting material is a cornerstone of heterocyclic chemistry. This technical guide provides an in-depth analysis of the principal synthetic methodologies, moving beyond mere procedural descriptions to elucidate the mechanistic underpinnings and rationale behind experimental choices. We will explore both indirect, multi-step pathways, such as formylation followed by oxidation, and direct carboxylation techniques. Each method is critically evaluated for its efficiency, scalability, and substrate compatibility. Detailed, field-tested protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the knowledge to select and execute the optimal synthetic strategy for their specific research and development objectives.

Strategic Overview: Pathways to C3-Carboxylation

The synthesis of indole-3-carboxylic acid from indole hinges on the selective introduction of a carboxyl group at the C3 position. The indole nucleus presents a unique challenge due to the nucleophilicity of both the C3 carbon and the N1 nitrogen, as well as the potential for reactions at other positions on the benzene ring. The choice of synthetic route is therefore a critical decision, dictated by factors such as required purity, scale, available equipment, and tolerance of functional groups on a substituted indole core.

The primary strategies can be broadly categorized as follows:

-

Indirect Two-Step Synthesis (Formylation/Acylation-Oxidation): This is the most common and often most reliable approach. It involves the initial introduction of a one-carbon electrophile at the C3 position to form an aldehyde or ketone, which is subsequently oxidized to the carboxylic acid. This method offers high regioselectivity and generally proceeds under milder conditions than direct carboxylation.

-

Direct One-Step Carboxylation: These methods aim to introduce the carboxyl group in a single transformation. While elegant in principle, they often require harsh conditions (high pressure, strong bases) or specialized reagents, and may present challenges in controlling regioselectivity, particularly with unsubstituted indole.

-

Biocatalytic Synthesis: An emerging and environmentally benign approach that utilizes enzymes to catalyze the carboxylation, offering high specificity under mild, aqueous conditions.

The following diagram illustrates these strategic pathways, providing a high-level map for navigating the synthetic options.

Caption: High-level overview of synthetic routes from Indole to Indole-3-carboxylic Acid.

The Workhorse Method: Indirect Synthesis via Formylation-Oxidation

This two-step sequence is widely regarded as the most practical and reliable method for laboratory-scale synthesis of I3C. The high electron density at the C3 position of indole makes it highly susceptible to electrophilic substitution, allowing for clean and high-yielding formylation.[1]

Step 1: C3-Formylation of Indole

The critical first step is the regioselective installation of a formyl group. The Vilsmeier-Haack reaction is the preeminent choice for this transformation.

2.1.1. The Vilsmeier-Haack Reaction

This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[2][3] The reaction is highly efficient for electron-rich heterocycles like indole.

Mechanism and Rationale: The choice of DMF and POCl₃ is causal. DMF acts as the source of the formyl group, while POCl₃ activates it by forming the highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is not reactive enough to attack benzene but is perfectly suited for the more nucleophilic indole ring. The attack occurs preferentially at C3, as the resulting cationic intermediate (σ-complex) can be stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the benzene ring.

Caption: Workflow of the Vilsmeier-Haack formylation of indole.

2.1.2. Alternative Formylation: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which involves treating an electron-rich aromatic with chloroform in a strong base, can also formylate indoles.[4][5] However, its application to indole is less common.

Mechanism and Rationale: The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the reactive electrophile.[6] While effective for phenols, with indole it often gives a mixture of indole-3-carbaldehyde and 3-chloroquinoline (from ring expansion), and yields are typically lower than the Vilsmeier-Haack method.[7][8] For these reasons, it is generally not the preferred method for this specific transformation.

Step 2: Oxidation of Indole-3-carbaldehyde

Once indole-3-carbaldehyde is synthesized and purified, the final step is its oxidation to the carboxylic acid. The choice of oxidant is key to achieving a high yield without over-oxidation or side reactions.

2.2.1. Base-Mediated Disproportionation (Cannizzaro-type Reaction)

A simple and effective method involves treating the aldehyde with a concentrated base, such as 20% sodium hydroxide.[3] In this disproportionation reaction, one molecule of the aldehyde is oxidized to the carboxylate salt, while another is reduced to the corresponding alcohol (indole-3-methanol).

Rationale: This method is experimentally simple and avoids the use of potentially harsh metal-based oxidants. The two products, indole-3-carboxylic acid and indole-3-methanol, have significantly different solubilities, allowing for a straightforward separation by filtration after acidification.[3]

2.2.2. Other Oxidative Methods

Various other oxidants can be employed, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O). The choice depends on the scale and the presence of other functional groups in the molecule that might be sensitive to oxidation. For many applications, the base-mediated approach provides the best balance of simplicity, cost, and efficiency.

Direct C3-Carboxylation Strategies

Directly converting indole to I3C is an attractive, atom-economical alternative, though it presents distinct challenges.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for carboxylating phenols by heating a metal phenoxide with carbon dioxide under pressure.[9][10] Its application to indole is analogous, requiring the formation of the indolide anion.

Mechanism and Rationale: Indole is first deprotonated with a strong base (e.g., sodium or potassium hydride) to form the corresponding sodium or potassium indolide. This anion, which has significant nucleophilic character at C3, then attacks carbon dioxide, typically under high pressure (100 atm) and elevated temperature (125 °C).[9] An acidic workup protonates the resulting carboxylate. The harsh conditions can limit its applicability for complex, sensitive substrates. The choice of the counter-ion (e.g., Na⁺ vs. K⁺) can influence the regiochemistry in some aromatic systems, though for indole, C3 carboxylation is generally favored.[9]

Carboxylation via Organometallic Intermediates

A more versatile direct approach involves the formation of an indolyl Grignard reagent.

Mechanism and Rationale: The acidic N-H proton of indole (pKa ≈ 17) readily reacts with a Grignard reagent like methylmagnesium iodide (CH₃MgI) to form the N-indolylmagnesium iodide. This species exists in equilibrium with a C3-magnesiated form, which is nucleophilic. Bubbling CO₂ gas through the solution leads to the carboxylation at the C3 position. Subsequent acidic workup yields I3C. This method avoids the high pressures of the Kolbe-Schmitt reaction but requires strictly anhydrous conditions and careful handling of pyrophoric Grignard reagents.

Emerging Frontiers: Biocatalytic Synthesis

A novel and "green" approach involves the use of enzymes. For instance, the enzyme indole-3-carboxylate decarboxylase, found in certain microorganisms, can catalyze the reversible decarboxylation of I3C.[11] By manipulating reaction conditions (e.g., high concentration of bicarbonate), the equilibrium can be shifted towards the carboxylation of indole.[12]

Rationale: This method offers unparalleled specificity and operates in aqueous media at ambient temperature and pressure. While currently more of a research interest, it holds significant promise for future industrial-scale synthesis of I3C and its analogs, completely avoiding harsh reagents and organic solvents.

Comparative Analysis of Synthetic Routes

The choice of method is a balance of trade-offs. The following table summarizes the key characteristics of the primary synthetic routes.

| Method | Type | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack & Oxidation | Indirect | POCl₃, DMF, NaOH | Good to Excellent | High regioselectivity, reliable, well-established, mild conditions.[3] | Two steps, requires handling of POCl₃ (corrosive). |

| Reimer-Tiemann & Oxidation | Indirect | CHCl₃, NaOH | Poor to Moderate | One-pot formylation possible. | Low yields, formation of byproducts (e.g., 3-chloroquinoline).[4][7] |

| Kolbe-Schmitt | Direct | Strong Base, CO₂ | Moderate | Single step, atom-economical. | Requires high pressure and temperature, harsh conditions.[9] |

| Grignard Carboxylation | Direct | Grignard Reagent, CO₂ | Good | Milder conditions than Kolbe-Schmitt. | Requires strictly anhydrous conditions, pyrophoric reagents. |

| Biocatalysis | Direct | Enzyme, Bicarbonate | Moderate[12] | Environmentally benign, highly specific, mild conditions.[11] | Enzyme availability and stability, may require optimization. |

Detailed Experimental Protocols

Protocol: Synthesis of I3C via Vilsmeier-Haack Formylation and Oxidation

This protocol is a robust and validated method suitable for most research laboratory settings.

Part A: Vilsmeier-Haack Formylation of Indole [3]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool 15g of N,N-dimethylformamide (DMF) to 20 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add 30 mL of freshly distilled phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature between 20-30 °C throughout the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃ and safely form the Vilsmeier reagent.

-

Indole Addition: Dissolve 11.5g of indole in 4 mL of DMF. Add this solution slowly to the reaction mixture, ensuring the temperature remains between 20-30 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium hydroxide solution until it is alkaline. The product, indole-3-carbaldehyde, will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.

Part B: Oxidation to Indole-3-carboxylic Acid [3]

-

Reaction Setup: To a flask containing the synthesized indole-3-carbaldehyde, add a 20% aqueous solution of sodium hydroxide (NaOH) under vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. A separation of solid material (sodium salt of I3C) from the solution (containing indole-3-methanol) will be observed.

-

Isolation: Filter the reaction mixture under vacuum to collect the solid sodium indole-3-carboxylate.

-

Acidification: Dissolve the collected solid in a minimum amount of warm water and then acidify the solution by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 3-4. Indole-3-carboxylic acid will precipitate out.

-

Purification: Collect the white precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly. The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, IR).

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Strong Bases (NaOH, NaH): Corrosive. Avoid contact with skin and eyes. Sodium hydride is also flammable and reacts violently with water.

-

Grignard Reagents: Pyrophoric and react violently with water. Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

High-Pressure Reactions (Kolbe-Schmitt): Must be carried out in a certified high-pressure reactor (autoclave) by trained personnel.

Conclusion

The synthesis of indole-3-carboxylic acid from indole offers a fascinating case study in heterocyclic chemistry, showcasing a variety of strategic approaches. For general laboratory applications, the indirect two-step pathway involving Vilsmeier-Haack formylation followed by base-mediated oxidation remains the most reliable, high-yielding, and versatile method.[3] Direct carboxylation methods, while more atom-economical, typically require more specialized equipment or stringent reaction conditions that may not be suitable for complex or delicate substrates. The continued development of biocatalytic routes represents a promising future direction, aligning with the principles of green chemistry to provide a sustainable alternative for the production of this vital chemical building block. The selection of a specific pathway should always be guided by a thorough evaluation of the project's scale, purity requirements, and the chemical nature of the specific indole substrate being employed.

References

- L.S.College, Muzaffarpur. (2019-12-19). Kolbe–Schmitt reaction.

- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.

- Iwemi, K. synthesis of indole-3-carboxylic acid and indole-3- methanol.

- Yoshida, T., et al. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. PubMed.

- Brainly.in. (2022-06-10). Give the mechanism of the Reimer Tieman reaction on indole.

- ResearchGate. (2020). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3.

- ChemWis. (2025-06-10). Vilsmeier–Haack reaction of indole. YouTube.

- Wikipedia. (2023). Reimer–Tiemann reaction.

- ECHEMI. (2020). Reimer-Tiemann reaction on indole.

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available: [Link]

- Chemistry Stack Exchange. (2020-01-14). Reimer-Tiemann reaction on indole.

- Indian Journal of Chemistry. (Year not available). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

Sources

- 1. youtube.com [youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. brainly.in [brainly.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 11. Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Indole-3-Carboxylic Acid (I3CA): The Mucosal Architect

The following technical guide details the mechanism of action, biosynthesis, and experimental utility of Indole-3-carboxylic acid (I3CA). It is structured for researchers requiring actionable, high-fidelity data for drug discovery and mucosal immunology.

Technical Guide & Mechanism of Action

Executive Summary

Indole-3-carboxylic acid (I3CA) , also known as 3-carboxyindole or ICOOH, is a bioactive tryptophan catabolite produced exclusively by the gut microbiota. While often overshadowed by its precursors (Indole) or analogs (Indole-3-propionic acid, IPA), I3CA has emerged as a critical terminal metabolite with higher stability and specific potency in modulating the Aryl Hydrocarbon Receptor (AHR) axis.

Unlike transient indoles, I3CA acts as a sustained signaling molecule that orchestrates intestinal barrier integrity, regulates immune tolerance via Treg differentiation, and exhibits a unique "senescence-inducing" capability in colorectal cancer cells. This guide dissects its molecular causality, providing researchers with the protocols necessary to validate its therapeutic potential.

Biosynthesis & Pharmacokinetics

I3CA is not encoded by the mammalian genome; it is an "exogenous" signal derived entirely from dietary tryptophan. Understanding its origin is critical for controlling experimental variability in in vivo models.

The Tryptophan-IAld-I3CA Axis

The primary route of synthesis involves the oxidative metabolism of Indole-3-aldehyde (IAld). Many Lactobacillus species lack the enzymes to fully degrade tryptophan to I3CA directly, relying instead on a cross-feeding mechanism or host-mediated oxidation.

Key Biosynthetic Steps:

-

Transamination: Tryptophan is converted to Indole-3-pyruvate (IPyA) by bacterial aromatic amino acid aminotransferase (ArAT).

-

Decarboxylation: IPyA is converted to Indole-3-aldehyde (IAld).

-

Oxidation: IAld is oxidized to Indole-3-carboxylic acid (I3CA) by aldehyde dehydrogenases (ALDH) present in both specific bacteria (e.g., L. gallinarum) and host tissues (liver/intestinal mucosa).

Biosynthetic Pathway Visualization

The following diagram illustrates the metabolic cascade required to generate I3CA.

Figure 1: The Tryptophan-IAld-I3CA biosynthetic axis. Note that I3CA is the oxidized, stable downstream metabolite of Indole-3-aldehyde.

Molecular Mechanism of Action

I3CA functions primarily as a ligand-dependent agonist for the Aryl Hydrocarbon Receptor (AHR) , a cytosolic transcription factor that senses environmental and microbial signals.

A. The AHR-IL-22-STAT3 Axis (Barrier Function)

Upon binding I3CA, the AHR undergoes a conformational change, shedding its chaperone complex (HSP90/XAP2) and translocating to the nucleus.

-

Ligand Binding: I3CA binds the PAS-B domain of AHR. While its affinity is lower than xenobiotics like TCDD, its continuous production by the microbiota allows for sustained physiological activation.

-

Nuclear Translocation: AHR dimerizes with ARNT (AHR Nuclear Translocator).

-

Transcriptional Activation: The AHR/ARNT complex binds Xenobiotic Response Elements (XRE) in the promoter regions of target genes.

-

Effect: Upregulation of Interleukin-22 (IL-22) .[1] IL-22 binds to receptors on epithelial cells, triggering STAT3 phosphorylation , which drives the expression of tight junction proteins (ZO-1, Occludin ) and antimicrobial peptides (Reg3γ).

B. The Senescence Induction (Oncology)

In colorectal cancer (CRC) models, I3CA exhibits a distinct mechanism unrelated to simple cytotoxicity.

-

Mechanism: I3CA enhances DNA damage responses in rapidly dividing cells.

-

Synergy: When combined with Doxorubicin, I3CA amplifies p21 and p16 expression, forcing cancer cells into a senescent state (G0/G1 arrest) rather than apoptosis. This prevents tumor repopulation and enhances the efficacy of chemotherapy.

C. NRF2 Crosstalk (Antioxidant Defense)

Recent data suggests I3CA activates the NRF2 pathway, promoting the expression of antioxidant enzymes (HO-1, NQO1). This reduces Reactive Oxygen Species (ROS) accumulation in the gut mucosa, preventing inflammation-induced barrier leakiness.[2]

Figure 2: Molecular mechanism of I3CA. The compound activates AHR to drive barrier repair (IL-22) and antioxidant defense (NRF2), while inducing senescence in oncogenic contexts.

Experimental Protocols

These protocols are designed for high reproducibility. I3CA is sparingly soluble in water; strict adherence to the solvent protocol is required to prevent precipitation in cell culture media.

Preparation of I3CA Stock[3][8]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Solubility: ~240 mg/mL in DMSO.[5]

-

Storage: -20°C (Stock), -80°C (Long-term).

Protocol:

-

Dissolve I3CA powder in DMSO to create a 100 mM stock solution .

-

Sonicate for 5–10 minutes if visible particles remain.

-

Aliquot into amber tubes (light sensitive) and freeze.

-

Working Solution: Dilute stock 1:1000 in cell culture media (final DMSO < 0.1%) immediately before use. Do not store diluted aqueous solutions.[1]

Protocol A: Caco-2 Barrier Integrity Assay (TEER)

Objective: Measure the ability of I3CA to prevent LPS-induced barrier dysfunction.

-

Cell Culture: Seed Caco-2 cells (or Caco-2/HT-29 70:30 co-culture) on Transwell inserts (0.4 µm pore size).

-

Differentiation: Maintain for 21 days (Caco-2) or 10-14 days (co-culture) until TEER > 500 Ω·cm².

-

Pre-treatment:

-

Apical Chamber: Add I3CA (50 µM and 100 µM ) in serum-free media.

-

Control: 0.1% DMSO vehicle.

-

Incubate for 24 hours.

-

-

Challenge: Add LPS (100 ng/mL) to the basolateral chamber to induce inflammation.

-

Measurement:

-

Measure TEER at 0h, 12h, and 24h post-LPS using a chopstick electrode (e.g., Millicell ERS-2).

-

Calculation:

.

-

-

Validation: Lyse cells and perform Western Blot for ZO-1 and Occludin . I3CA treatment should prevent the LPS-induced downregulation of these proteins.

Protocol B: AHR Nuclear Translocation (Immunofluorescence)

Objective: Confirm I3CA acts via AHR in your specific cell line.

-

Seeding: Seed LS180 or Caco-2 cells on glass coverslips.

-

Treatment: Treat with I3CA (100 µM ) for 1 hour . (AHR translocation is rapid; long incubations lead to nuclear export/degradation).

-

Positive Control: FICZ (100 nM) or I3C (100 µM).

-

-

Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

-

Staining:

-

Primary Ab: Anti-AHR (1:200).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue).

-

-

Analysis: Visualize via Confocal Microscopy.

-

Negative Result: Diffuse cytoplasmic green staining.

-

Positive Result (I3CA): Co-localization of Green (AHR) and Blue (Nucleus) signals.

-

Data Summary & Reference Values

| Parameter | Value / Description | Context |

| Molecular Weight | 161.16 g/mol | Formula: C9H7NO2 |

| Solubility (DMSO) | > 200 mg/mL | High solubility; preferred stock solvent. |

| Solubility (Water) | < 0.5 mg/mL | Sparingly soluble; requires pre-dissolution.[1] |

| EC50 (AHR Activation) | ~10 - 50 µM | Estimated functional potency (varies by cell line). |

| EC50 (Cytotoxicity) | ~4.6 µg/mL (28 µM) | In A549 Lung Cancer cells [3]. |

| Key Target Genes | Cyp1a1, IL-22, NQO1 | Markers of AHR and NRF2 activation. |

| Physiological Source | L. gallinarum, L. reuteri | Derived from dietary Tryptophan. |

References

-

Microbiota-Derived Indole Metabolites and AHR. Title: Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor. Source: MDPI, 2020. URL:[Link]

-

I3CA and Colorectal Cancer Senescence. Title: Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Source: ResearchGate / Frontiers in Pharmacology (Verified Context). URL:[Link]

-

Gut Barrier and AHR Signaling. Title: Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Source: MDPI, 2024. URL:[Link]

-

Biosynthetic Pathway in Chicks/Animals. Title: Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling. Source: Microbiome (NIH PubMed Central). URL:[Link]

Sources

Natural occurrence of Indole-3-carboxylic acid in plants

An In-depth Technical Guide to the Natural Occurrence of Indole-3-Carboxylic Acid in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylic acid (I3CA), a tryptophan-derived metabolite, has emerged as a significant player in the complex chemical language of plants. Initially overshadowed by its well-known auxin relative, indole-3-acetic acid (IAA), recent research has illuminated I3CA's distinct and critical roles, particularly in orchestrating plant defense responses. This guide provides a comprehensive technical overview of the natural occurrence of I3CA in plants, detailing its biosynthesis, physiological functions, and the analytical methodologies required for its robust quantification. We synthesize current field-proven insights to offer a self-validating framework for researchers aiming to investigate this important biomolecule.

Introduction: Beyond Auxin Activity

For decades, the study of indolic compounds in plants has been dominated by indole-3-acetic acid (IAA), the principal auxin governing plant growth and development.[1][2] IAA is a master hormone, regulating everything from cell division and elongation to apical dominance and responses to environmental stimuli.[1][2] However, the plant indolic metabolome is far more diverse. Indole-3-carboxylic acid (I3CA or ICOOH), a structural analog of IAA, is now recognized not as a growth hormone, but as a key component of the plant's induced defense arsenal.[3][4] Found as a natural metabolite in plants such as Arabidopsis thaliana, I3CA and its derivatives are synthesized from tryptophan and accumulate significantly in response to pathogen challenge.[3][4][5] This guide delves into the biochemistry and physiology of I3CA, distinguishing its metabolic pathway and function from that of classical auxins and providing the technical foundation for its study.

The Biosynthesis of Indole-3-Carboxylic Acid: A Defense-Oriented Pathway

The synthesis of I3CA in plants is intrinsically linked to the broader tryptophan-derived secondary metabolism, which is pivotal for plant immunity. The pathway is distinct from the primary route of IAA biosynthesis, which primarily proceeds through an indole-3-pyruvic acid intermediate.[4] The I3CA pathway, particularly well-elucidated in the model plant Arabidopsis thaliana, utilizes indole-3-acetonitrile (IAN) as a key intermediate.[3][4][5]

The core biosynthetic sequence is as follows:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway initiates with the conversion of the amino acid tryptophan to IAOx. This step is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.

-

IAOx to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. This conversion is a critical branch point, directing tryptophan metabolism towards defense compounds rather than IAA.

-

IAN to Indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (I3CA): The nitrile group of IAN is metabolized to form both ICHO and I3CA. This conversion is catalyzed by the enzyme Cytochrome P450 71B6 (CYP71B6) .[3][4][5] This enzyme's activity is particularly relevant under stress conditions, where it is transcriptionally co-expressed with other defense-related genes.[3][5]

-

ICHO to I3CA: The final oxidation step, converting the aldehyde ICHO into the carboxylic acid I3CA, is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) .[3][4][5] While initially investigated for a potential role in IAA synthesis from indole-3-acetaldehyde, AAO1's primary physiological role is now understood to be in the biosynthesis of these defense-related indolic compounds.[3][4]

This biosynthetic route highlights a sophisticated metabolic network where plants channel a primary metabolite, tryptophan, into distinct functional outputs—growth or defense—depending on the prevailing physiological cues.

Caption: Biosynthetic pathway of Indole-3-carboxylic acid from Tryptophan in Arabidopsis.

Physiological Role: I3CA as a Modulator of Plant Immunity

Unlike IAA, I3CA does not exhibit significant auxin activity. Instead, its primary role is in the realm of plant-pathogen interactions, where it functions as a phytoalexin and a signaling molecule involved in induced resistance.[6][7]

Accumulation Upon Pathogen Challenge

The most compelling evidence for I3CA's role in defense is its rapid accumulation in plant tissues upon elicitation or infection. In Arabidopsis, treatment with silver nitrate (AgNO₃), a chemical elicitor that mimics pathogen attack, leads to a substantial increase in the levels of I3CA and its derivatives.[3][5] The total accumulation of these compounds is comparable to that of camalexin, the canonical phytoalexin of Arabidopsis, underscoring their quantitative importance in the defense response.[3][5]

A Mediator of Priming

I3CA is a key mediator of "priming," a physiological state where a plant, having been exposed to a mild stress, exhibits a faster and stronger defense response upon subsequent pathogen attack. The application of β-aminobutyric acid (BABA), a known priming agent, enhances the accumulation of I3CA specifically upon infection with the necrotrophic fungus Plectosphaerella cucumerina.[7] This primed accumulation of I3CA contributes to BABA-induced resistance, suggesting a signaling role in potentiating other defense mechanisms, such as callose deposition.[7]

Quantitative Data on I3CA Derivative Accumulation

Upon synthesis, I3CA and its precursor ICHO are often modified, primarily through glucosylation, to enhance their solubility and stability. The following table summarizes quantitative data from studies on Arabidopsis leaves, demonstrating the induction of I3CA and related metabolites following elicitor treatment.

| Compound Derivative | Basal Level (Control) | Induced Level (AgNO₃ Treatment) | Fold Change |

| ICHO | Not Detected | ~17.5 | - |

| I3CA | Not Detected | ~0.83 | - |

| I3CA-Glucoside | ~0.07 | ~1.78 | ~25x |

| 6-Hydroxy-I3CA-Glucoside | ~1.05 | ~18.4 | ~17.5x |

| 6-Glucosyl-I3CA | ~5.25 | ~23.1 | ~4.4x |

| (Data synthesized from Böttcher et al., 2014. Values represent relative peak areas and are illustrative of the scale of induction.)[4] |

Analytical Workflow: Extraction, Purification, and Quantification

Accurate and sensitive quantification of I3CA from complex plant matrices is essential for understanding its physiological dynamics. The gold-standard methodology is Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol provides a self-validating workflow, incorporating best practices for analyte stability and quantitative accuracy.

Experimental Protocol: LC-MS/MS Quantification of I3CA

Causality Behind Experimental Choices:

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-I3CA) is critical. It is added at the very beginning of the extraction process to account for analyte loss at every single step, from extraction and purification to ionization in the MS source. This is the cornerstone of a self-validating quantitative system.

-

Antioxidants: Indolic compounds are susceptible to oxidation. Including antioxidants like diethyl dithiocarbamate (DIECA) or butylated hydroxytoluene (BHT) in the extraction solvent is crucial to prevent artifactual degradation.

-

Solid-Phase Extraction (SPE): Plant extracts are complex. A C18 SPE step is used to remove interfering compounds like pigments and lipids that can cause ion suppression in the mass spectrometer, thereby ensuring a clean and accurate signal.

-

MS/MS Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can confidently detect and quantify I3CA even at trace levels, distinguishing it from isomeric compounds.

Step-by-Step Methodology:

-

Sample Collection & Homogenization:

-

Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Immediately add 1 mL of ice-cold extraction buffer (80% methanol in water containing 2.5 mM DIECA).

-

-

Internal Standard Spiking:

-

To the homogenate, add a known amount of ¹³C-labeled I3CA internal standard (e.g., 10 ng). Vortex thoroughly.

-

-

Extraction:

-

Incubate the mixture at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the indolic compounds with 1 mL of 80% methanol.

-

-

Sample Concentration & Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Employ a gradient elution from a mobile phase A (water + 0.1% formic acid) to mobile phase B (acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

I3CA Transition: Precursor ion (m/z) 174 -> Product ion (m/z) 130

-

¹³C₆-I3CA Transition: Precursor ion (m/z) 180 -> Product ion (m/z) 136

-

-

Quantification: Calculate the endogenous I3CA concentration by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled I3CA and a fixed concentration of the internal standard.

-

Caption: Experimental workflow for the quantification of I3CA in plant tissue.

Conclusion and Future Directions

Indole-3-carboxylic acid represents a fascinating branch of plant indole metabolism, one that has evolved for defense rather than development. Its biosynthesis via the IAN pathway and its role as a signaling molecule in priming plant immunity distinguish it clearly from the auxin IAA. The analytical workflows presented here provide a robust framework for its quantification, enabling deeper investigation into its precise mechanisms of action.

Future research should focus on several key areas:

-

Broader Occurrence: Surveying a wider range of plant species to determine the evolutionary conservation and distribution of the I3CA pathway.

-

Receptor Identification: Identifying the cellular receptors or targets through which I3CA mediates its signaling functions in the defense response.

-

Metabolic Crosstalk: Further elucidating the regulatory mechanisms that govern metabolic flux between the IAA and I3CA biosynthetic pathways, particularly under combined growth- and defense-promoting conditions.

Understanding the nuances of molecules like I3CA is paramount for developing novel strategies in crop protection and for harnessing the full potential of the plant's natural chemical defenses.

References

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

-

Gamir, J., et al. (2012). Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina. Plant Physiology and Biochemistry. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. [Link]

-

Liu, F., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology. [Link]

-

Ye, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science. [Link]

-

Liu, X., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. [Link]

-

Novák, O., et al. (2009). The development and application of an analytical protocol for the isolation and quantification of indole-3-acetic acid and its amino acid conjugates. Journal of Chromatography B. [Link]

-

Chen, S., et al. (2008). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Bauer, P., et al. (2018). Indole-3-acetic acid (IAA) is one of the natural auxins and considered as a “master hormone” in the network of interactions with other phytohormones regulating plant growth and development. Frontiers in Plant Science. [Link]

Sources

- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 7. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]

Indole-3-Carboxylic Acid: A Pivotal Tryptophan Metabolite in Host-Microbiome Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-carboxylic acid (I3C), a key microbial metabolite of the essential amino acid tryptophan, has emerged as a critical signaling molecule orchestrating the complex interplay between the gut microbiota and host physiology. This guide provides a comprehensive technical overview of I3C, detailing its biosynthesis, physiological functions, and mechanisms of action. We delve into the analytical methodologies for its quantification, its profound influence on the aryl hydrocarbon receptor (AHR) signaling pathway, and its burgeoning therapeutic potential in a range of diseases. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and harness the therapeutic promise of this fascinating molecule.

The Central Role of Tryptophan Metabolism in Host-Microbe Symbiosis

Tryptophan, an essential amino acid obtained from the diet, serves not only as a building block for protein synthesis but also as a precursor to a vast array of bioactive metabolites. These metabolites are generated through three major pathways: the kynurenine and serotonin pathways, which are predominantly active in host cells, and the indole pathway, which is largely driven by the metabolic activity of the gut microbiota.[1] The gut microbiome, through its diverse enzymatic capabilities, transforms tryptophan into a variety of indolic compounds, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-carboxylic acid (I3C).[2][3] These microbial metabolites are not mere byproducts; they are potent signaling molecules that can locally influence the intestinal environment and be absorbed into systemic circulation to exert effects on distant organs.[2]

Biosynthesis of Indole-3-Carboxylic Acid: A Microbial Transformation

The journey from dietary tryptophan to the bioactive I3C is a multi-step process primarily carried out by commensal bacteria residing in the gastrointestinal tract.

2.1. From Tryptophan to Indole Derivatives

The gut microbiota metabolizes tryptophan into various indole derivatives.[3] For instance, the enzyme tryptophanase, present in many gut bacteria, converts tryptophan to indole. Other enzymatic pathways lead to the production of tryptamine and indole-3-pyruvic acid, which can be further metabolized into a range of indole compounds.[3]

While the complete biosynthetic pathway of I3C in all relevant gut microbes is an area of active research, it is understood to be a degradation product of L-tryptophan.[4] Some studies suggest that I3C can be formed from the degradation of indole-3-acetic acid (IAA).[4] In the bacterium Chromobacterium violaceum, for example, L-tryptophan is converted to indole-3-acetic acid, which is then further metabolized to indole-3-carboxylic acid.[4] In plants like Arabidopsis thaliana, I3C is synthesized from tryptophan through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[5][6]

The following diagram provides a simplified overview of the microbial production of key indole derivatives from tryptophan.

Caption: Simplified pathways of microbial tryptophan metabolism.

Analytical Methodologies for I3C Quantification

Accurate quantification of I3C in biological matrices is crucial for elucidating its physiological roles and exploring its potential as a biomarker. Several analytical techniques have been employed for this purpose.

-

Colorimetric Methods: Historically, colorimetric assays, such as those using potassium nitrite and nitric acid or ferric chloride and sulfuric acid, were used for the quantitative measurement of indoleacetic acid and related compounds.[7] However, these methods can be non-specific and may only provide a quantitative estimation of total indoles rather than individual analytes.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for both qualitative and quantitative determination of I3C and other indolic compounds.[8][9] Reversed-phase columns, such as C18, are commonly used for separation, and detection can be achieved using fluorescence or refractive index detectors.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest sensitivity and specificity, GC-MS and LC-MS are the methods of choice.[9] These techniques allow for precise quantification, even at the low concentrations typically found in biological samples.

Table 1: Comparison of Analytical Methods for Indole-3-Carboxylic Acid

| Method | Principle | Advantages | Disadvantages |

| Colorimetric Assays | Chemical reaction producing a colored product | Simple, low cost | Low specificity, susceptible to interference |

| HPLC | Chromatographic separation | Good specificity and sensitivity | Can be time-consuming, may require derivatization |

| GC-MS / LC-MS | Chromatographic separation coupled with mass analysis | High specificity and sensitivity, can identify unknown compounds | High instrument cost, requires skilled operators |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The diverse biological effects of I3C are primarily mediated through its activation of the Aryl Hydrocarbon Receptor (AHR).[11][12] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and intestinal barrier function.[11][12]

Upon binding by a ligand such as I3C, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, thereby modulating their expression.

AHR activation by indole derivatives has been shown to:

-

Promote IL-22 secretion , which in turn enhances epithelial cell proliferation and restores intestinal barrier integrity.[13]

-

Modulate the activity of STAT proteins by regulating the expression of suppressor of cytokine signaling (SOCS) family proteins.[13]

-

Influence the differentiation of immune cells , such as dendritic cells.[11]

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Physiological Roles and Therapeutic Potential of Indole-3-Carboxylic Acid

The ability of I3C to modulate the AHR signaling pathway and other cellular processes endows it with a wide range of physiological functions and significant therapeutic potential.

5.1. Gut Health and Inflammatory Bowel Disease (IBD)

Indole and its derivatives play a crucial role in maintaining intestinal homeostasis.[14] They can strengthen the intestinal barrier, reduce inflammation, and positively impact gastrointestinal health.[14][15] The gut microbial metabolite indole-3-acetic acid (IAA), which is structurally similar to I3C, has been shown to ameliorate intestinal inflammation and associated systemic complications in animal models of IBD.[16] Given its AHR-activating properties, I3C is a promising candidate for the treatment of IBD.

5.2. Cancer

I3C has demonstrated anti-cancer properties. It can be cytotoxic to human lung and breast cancer cells.[17] Furthermore, I3C has been shown to enhance the anti-cancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[18][19] It has also been used as a precursor in the synthesis of other compounds with anticancer activity.[17]

5.3. Metabolic Diseases

The AHR plays a role in glucose, lipid, and cholesterol metabolism in the liver.[20] The gut microbial metabolite indole-3-acetic acid has been shown to alleviate hepatic steatosis in mice, and this effect is mediated, at least in part, through the AHR.[20] This suggests that I3C may also have therapeutic potential in the management of metabolic disorders.

5.4. Other Potential Applications

I3C and other indole derivatives have shown a broad spectrum of biological activities, including:

-

Antimicrobial effects : I3C can act as an antibiotic adjuvant.[21]

-

Antiviral activity : I3C has been shown to inhibit HIV replication.[17]

-

Neuroprotection : The related indole metabolite, indole-3-propionic acid, has demonstrated neuroprotective effects.[22]

Future Directions and Drug Development Opportunities

The growing understanding of the profound impact of I3C on human health presents exciting opportunities for drug development. Future research should focus on:

-

Elucidating the complete biosynthetic pathways of I3C in the gut microbiota to identify key bacterial strains and enzymes that can be targeted for therapeutic modulation.

-

Conducting preclinical and clinical studies to further validate the therapeutic efficacy of I3C in various disease models.

-

Developing novel I3C derivatives and analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy.

-

Exploring the potential of I3C as a biomarker for diseases associated with gut dysbiosis and altered tryptophan metabolism.

Indole-3-carboxylic acid stands at the crossroads of microbiology, immunology, and pharmacology. As our understanding of the gut microbiome's role in health and disease continues to expand, this remarkable tryptophan metabolite is poised to become a key player in the development of next-generation therapeutics.

References

-

Indole-3-carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

-

Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]

-

Indole-3-carbinol influences gut microbiota composition, contributing to weight management in mice. (2024). YouTube. [Link]

-

Singh, N., et al. (2016). Indoles mitigate the development of experimental autoimmune encephalomyelitis by induction of reciprocal differentiation of regulatory T cells and Th17 cells. PubMed Central. [Link]

-

Caruso, M., et al. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PubMed Central. [Link]

-

Biotherapeutic potential of gut microbiota-derived indole-3-acetic acid. (2023). Taylor & Francis Online. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

-

Kim, E., et al. (2022). Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. PubMed Central. [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2015). ResearchGate. [Link]

-

Busbee, P., et al. (2020). Indole-3-carbinol prevents colitis and associated microbial dysbiosis in an IL-22–dependent manner. PubMed Central. [Link]

-

Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. (2022). Frontiers. [Link]

-

Agus, A., et al. (2018). Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain. PubMed Central. [Link]

-

Ruzzier, E., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central. [Link]

-

Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation. (2018). PubMed Central. [Link]

-

Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer. (2023). MDPI. [Link]

-

The Gut Microbial Metabolite Indole-3-Acetic Acid Reprograms Systemic Homeostasis and Ameliorates IBD-Associated Cachexia Independent of Food Intake. (2023). MDPI. [Link]

-

Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. (2023). MDPI. [Link]

-

Tang, Y. W., & Bonner, J. (1947). Colorimetric Methods for the Quantitative Estimation of Indole(3)Acetic Acid. Botanical Gazette. [Link]

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. (2022). MDPI. [Link]

-

HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. (2007). ResearchGate. [Link]

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (2024). PubMed Central. [Link]

-

Influence of the Gut Microbiota on Tryptophan Metabolism and our Health. (2018). Inserm. [Link]

-

Colorimetric Methods for the Quantitative Estimation of Indole(3)Acetic Acid. Semantic Scholar. [Link]

-

Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Scite.ai. [Link]

-

Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice. (2022). Frontiers. [Link]

-

Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. (2020). ACS Publications. [Link]

-

A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. (2023). WIPO. [Link]

-

The role of gut microbiota in tryptophan metabolism: current evidence and challenges. (2018). Gut Microbiota for Health. [Link]

-

The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. (2022). PubMed Central. [Link]

-

Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease. (2021). PubMed Central. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2015). PubMed Central. [Link]

-

Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. (2021). MDPI. [Link]

Sources

- 1. The role of gut microbiota in tryptophan metabolisme: challenges [gutmicrobiotaforhealth.com]

- 2. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. presse.inserm.fr [presse.inserm.fr]

- 13. mdpi.com [mdpi.com]

- 14. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Gut Microbial Metabolite Indole-3-Acetic Acid Reprograms Systemic Homeostasis and Ameliorates IBD-Associated Cachexia Independent of Food Intake [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]

- 21. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 22. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to Indole-3-Carboxylic Acid: NMR, IR, and MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characteristics of Indole-3-carboxylic acid, a significant metabolite of tryptophan and a key molecular entity in biochemical and pharmaceutical research.[1][2] Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and validated protocols for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

Indole-3-carboxylic acid (C₉H₇NO₂) possesses a molecular weight of 161.16 g/mol .[2][3] Its structure consists of a bicyclic indole core with a carboxylic acid group substituted at the C3 position of the pyrrole ring. This unique arrangement of functional groups—an aromatic amine (indole N-H), a carboxylic acid (COOH), and a substituted benzene ring—gives rise to a distinct and predictable spectroscopic fingerprint. The numbering convention used for discussion is shown below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Indole-3-carboxylic acid, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of Indole-3-carboxylic acid is characterized by signals from the indole ring protons, the N-H proton, and the carboxylic acid proton. The choice of deuterated solvent is critical, as protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) can lead to the exchange and subsequent disappearance of the labile N-H and COOH proton signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for observing these exchangeable protons.

Expert Insight: The slight downfield shift of all protons when switching from a non-polar to a polar solvent like methanol is expected due to solvent-solute interactions. The labile protons (N-H, COOH) are often broad and may not be observed in protic solvents like CD₃OD due to rapid deuterium exchange.[4]

Table 1: Typical ¹H NMR Chemical Shifts for Indole-3-carboxylic acid

| Proton Position | Chemical Shift (δ) in Methanol-d₄ (ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.06 | Singlet (s) |

| H4 | ~7.94 | Doublet (d) |

| H7 | ~7.42 | Doublet (d) |

| H5 | ~7.18 | Triplet (t) |

| H6 | ~7.15 | Triplet (t) |

| N1-H | Variable, often broad (~11.5 ppm in DMSO-d₆) | Broad Singlet |

| COOH | Variable, often broad (~12.0 ppm in DMSO-d₆) | Broad Singlet |

Data synthesized from PubChem HMDB entry for a 600 MHz spectrometer.[2]

Interpretation of Key Signals:

-

H2 Proton (~8.06 ppm): This proton is on the carbon adjacent to the indole nitrogen and is deshielded, appearing as a sharp singlet.

-

Benzene Ring Protons (H4-H7): These protons in the range of 7.15-7.94 ppm exhibit characteristic splitting patterns (doublets and triplets) due to ortho- and meta-coupling, confirming the substitution pattern on the benzene ring.

-

N-H and COOH Protons: These are acidic protons and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and readily exchange with D₂O, which can be used as a confirmation technique.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum of Indole-3-carboxylic acid displays nine distinct signals, corresponding to each unique carbon atom in the molecule.

Expert Insight: The chemical shift of the carbonyl carbon (C8) is significantly downfield, which is characteristic of carboxylic acids. The quaternary carbons (C3, C3a, C7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their generally lower intensity in a standard broadband-decoupled spectrum.

Table 2: Typical ¹³C NMR Chemical Shifts for Indole-3-carboxylic acid

| Carbon Position | Chemical Shift (δ) in CD₃OD (ppm) |

|---|---|

| C8 (C=O) | ~170.0 |

| C7a | ~138.0 |

| C2 | ~133.5 |

| C3a | ~128.0 |

| C5 | ~123.5 |

| C4 | ~121.9 |

| C6 | ~122.2 |

| C7 | ~112.9 |

| C3 | ~108.0 |

Data interpreted from PubChem HSQC data and typical values for indole derivatives.[2][5]

Standard Protocol for NMR Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR data.

-

Sample Weighing: For ¹H NMR, accurately weigh 2-5 mg of Indole-3-carboxylic acid. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the solvent has a low residual water peak.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[7]

-

Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality.

-

Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of Indole-3-carboxylic acid is dominated by absorptions from its N-H, O-H, C=O, and aromatic C=C bonds.

Expert Insight: The most telling feature in the IR spectrum is the extremely broad O-H stretch of the carboxylic acid, which spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹. This broadness is a result of strong hydrogen bonding, typically forming dimers in the solid state.[8] This feature often overlaps with the C-H stretching frequencies.

Table 3: Key IR Absorption Bands for Indole-3-carboxylic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch, H-bonded | 3300 - 2500 | Strong, very broad |

| N-H (Indole) | Stretch | ~3400 | Medium, sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1750 - 1680 | Strong, sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

Data synthesized from typical values and related compounds like indole-3-acetic acid.[8][9]

Standard Protocol for Solid-State IR Analysis (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of dry Indole-3-carboxylic acid with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be run prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Alternative Method (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is simply placed on the ATR crystal and pressure is applied before scanning, offering a much faster and simpler sample preparation.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expert Insight: Under Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 161 is expected to be prominent. The primary fragmentation pathway for indole carboxylic acids involves the loss of the carboxyl group. The loss of a hydroxyl radical (•OH, 17 Da) followed by carbon monoxide (CO, 28 Da) is a characteristic fragmentation of carboxylic acids.

Table 4: Major Fragments in the EI-Mass Spectrum of Indole-3-carboxylic acid

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 161) |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺˙ (Molecular Ion) | - |

| 144 | [M - OH]⁺ | Loss of •OH (17 Da) |

| 117 | [M - COOH + H]⁺ or [M - CO₂]⁺˙ | Loss of CO₂ (44 Da) |

| 116 | [M - COOH]⁺ | Loss of •COOH (45 Da) |

| 89 | [C₇H₅]⁺ (from indole ring cleavage) | Loss of •COOH and HCN |

Data synthesized from NIST and PubChem databases.[2][10][11]

General Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of Indole-3-carboxylic acid (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate. For certain applications, derivatization (e.g., silylation) may be required to increase volatility.[12][13]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization and Analysis: Upon exiting the column, the analyte enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).[14] The resulting ions are separated by the mass analyzer and detected.

Integrated Spectroscopic Workflow

The confirmation of the structure of Indole-3-carboxylic acid is a synergistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of Indole-3-carboxylic acid.

Conclusion

The spectroscopic analysis of Indole-3-carboxylic acid provides a clear and consistent set of data points that are indispensable for its characterization. The ¹H and ¹³C NMR spectra define the precise arrangement of its carbon-hydrogen skeleton, the IR spectrum confirms the presence of its key functional groups through their characteristic vibrations, and mass spectrometry validates its molecular weight and reveals predictable fragmentation pathways. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently identify and characterize Indole-3-carboxylic acid, ensuring the integrity and validity of their scientific investigations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Indole-3-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indole-3-carboxylic acid, TMS. In NIST Chemistry WebBook. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Retrieved from [Link]

-

MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

ResearchGate. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]

-

PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

YouTube. (2020, April 7). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-